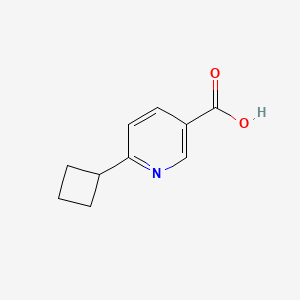
6-Cyclobutylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a cyclic derivative of nicotinic acid and has been found to exhibit various biological activities. The molecular formula of this compound is C10H11NO2, and it has a molecular weight of 177.2 g/mol .
Preparation Methods
The preparation of 6-Cyclobutylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Chemical Reactions Analysis
6-Cyclobutylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane.
Reduction: Reduction of this compound can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Scientific Research Applications
6-Cyclobutylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its role as a ligand for certain receptors.
Medicine: Nicotinic acid derivatives, including this compound, have been investigated for their potential therapeutic effects in treating diseases such as hyperlipidemia and cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Cyclobutylnicotinic acid involves its interaction with molecular targets and pathways within the body. Nicotinic acid derivatives are known to modulate lipid metabolism by decreasing lipids and apolipoprotein B-containing lipoproteins through the modulation of triglyceride synthesis in the liver and lipolysis in adipose tissue . Additionally, nicotinic acid exerts its effects through its receptor on immune cells and direct effects on the vascular endothelium .
Comparison with Similar Compounds
6-Cyclobutylnicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid:
2-Chloronicotinic acid: A derivative of nicotinic acid with pharmaceutical applications, including its use as an anti-inflammatory and analgesic agent.
3-Pyridinecarboxylic acid: Another nicotinic acid derivative with various biological activities.
This compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
6-cyclobutylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLLIMVFGWNYMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228112-80-8 |
Source


|
| Record name | 6-cyclobutylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

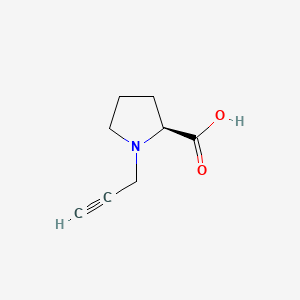
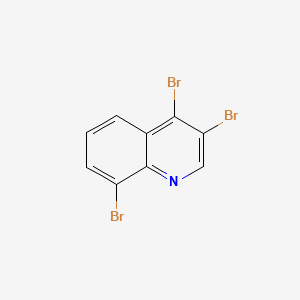
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
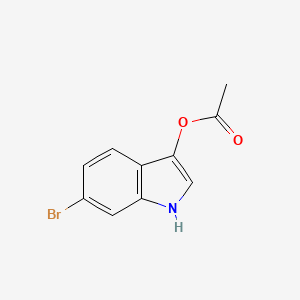
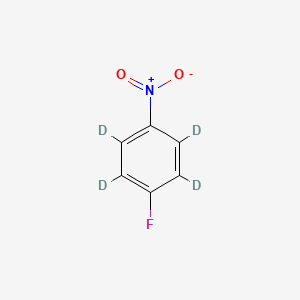
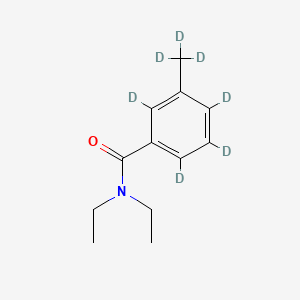
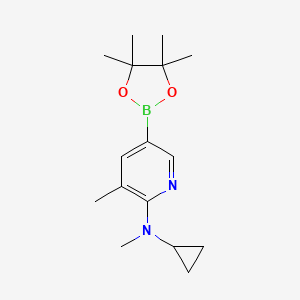
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
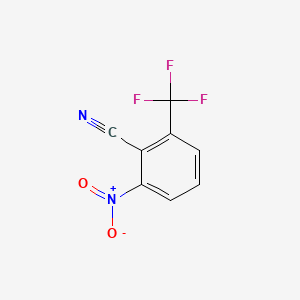

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)
